4-(Trifluoromethyl)chroman-4-amine
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Overview
Description
4-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)chroman-4-amine typically involves the cyclization of phenols with appropriate reagents. One common method includes the reaction of substituted phenols with trifluoromethylated reagents under controlled conditions. For instance, the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate and trifluoroacetic acid under heat can yield chroman derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of green solvents and catalysts to ensure environmentally friendly production. The use of non-chlorinated organic solvents and controlled reaction temperatures are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert chromanones back to chroman derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the trifluoromethyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and various alkyl halides are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-(Trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparison with Similar Compounds
4-Chromanone: A precursor in the synthesis of various chroman derivatives.
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the chroman structure.
Coumarin Derivatives: Known for their biological activities but differ in structure and properties.
Uniqueness: 4-(Trifluoromethyl)chroman-4-amine is unique due to its combination of the chroman structure and the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4H,5-6,14H2 |
InChI Key |
FHCGDLYJLFWABY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)N |
Origin of Product |
United States |
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